N'-phenylbutanehydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N'-phenylbutanehydrazide |
InChI |
InChI=1S/C10H14N2O/c1-2-6-10(13)12-11-9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,12,13) |
InChI Key |
LABMCLJKOMAZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Phenylbutanehydrazide and Analogues
Established Synthetic Routes to N'-phenylbutanehydrazide
The traditional methods for synthesizing N'-phenylbutanehydrazide primarily involve acylation and hydrazinolysis reactions. These routes are well-established and widely used due to their reliability and simplicity.
Traditional Acylation Approaches to Hydrazides
The most common method for the synthesis of N'-phenylbutanehydrazide is the acylation of phenylhydrazine (B124118) with butanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of butanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
A general procedure involves dissolving phenylhydrazine in a suitable solvent, followed by the dropwise addition of butanoyl chloride at a controlled temperature. The reaction mixture is then stirred for a period to ensure complete reaction. The product, N'-phenylbutanehydrazide, can be isolated and purified by standard techniques such as filtration, washing, and recrystallization.
A similar acylation reaction has been reported for the synthesis of related long-chain N'-phenylhydrazides. For instance, the acylation of p-tolylhydrazine with caproyl chloride in the presence of pyridine (B92270) and ether results in the formation of the corresponding N'-(n-Caproyl)-N'(p-tolyl)-hydrazine hydrochloride with a melting point of 133-135 °C google.com. This demonstrates the general applicability of this method for a range of substituted phenylhydrazines and acyl chlorides.
Table 1: Examples of Acylation Reactions for Hydrazide Synthesis
| Phenylhydrazine Derivative | Acyl Chloride | Product | Melting Point (°C) | Reference |
|---|---|---|---|---|
| p-Tolylhydrazine | Caproyl chloride | N'-(n-Caproyl)-N'(p-tolyl)-hydrazine hydrochloride | 133-135 | google.com |
Formation via Hydrazinolysis Reactions
Hydrazinolysis is another established method for the synthesis of hydrazides. This reaction involves the treatment of an ester with hydrazine (B178648). In the context of N'-phenylbutanehydrazide synthesis, this would involve the reaction of a butyl ester of butanoic acid with phenylhydrazine. The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group.
Advanced Strategies for the Synthesis of N'-phenylbutanehydrazide Derivatives
Modern synthetic strategies focus on creating derivatives of N'-phenylbutanehydrazide with diverse functionalities to explore their potential applications. These strategies include introducing substituents on the phenyl ring, modifying the butane (B89635) chain, and incorporating green chemistry principles.
Introduction of Diverse Substituents on the Phenyl Ring
The introduction of various substituents on the phenyl ring of N'-phenylbutanehydrazide can significantly influence its chemical and biological properties. This can be achieved by starting with a substituted phenylhydrazine or by modifying the phenyl ring of the synthesized hydrazide.
Examples of N'-phenylbutanehydrazide derivatives with substituents on the phenyl ring include N'-(p-tolyl)butanehydrazide and N'-(p-methoxyphenyl)butanehydrazide, which can be synthesized by the acylation of the corresponding substituted phenylhydrazines google.com. The synthesis of a broader range of derivatives can be achieved by reacting phenylhydrazine with various aromatic aldehydes to form hydrazones, which can then be further modified scirp.org.
Table 2: Examples of Substituted N'-Phenylhydrazide Derivatives
| Substituent on Phenyl Ring | Starting Phenylhydrazine | Acylating Agent | Resulting Hydrazide Derivative | Reference |
|---|---|---|---|---|
| p-Methyl | p-Tolylhydrazine | Butanoyl chloride | N'-(p-Tolyl)butanehydrazide | google.com |
Modification of the Butane Chain
Modifying the butane chain of N'-phenylbutanehydrazide allows for the introduction of additional functional groups and the alteration of the compound's steric and electronic properties. An example of such a modification is the synthesis of N',3-dimethyl-N'-phenylbutanehydrazide rsc.org. This derivative, with a methyl group on the butane chain, was synthesized and characterized, with a reported yield of 23% rsc.org.
More complex modifications of the acyl chain in hydrazides have also been explored. For instance, α-alkylidene-β-hydrazino acid derivatives can be synthesized from Morita–Baylis–Hillman alcohols, providing access to hydrazides with unsaturated and functionalized acyl chains beilstein-journals.org.
Green Chemistry Principles in Hydrazide Synthesis
The application of green chemistry principles to the synthesis of hydrazides aims to reduce the environmental impact of these chemical processes. This includes the use of less hazardous solvents, milder reaction conditions, and energy-efficient techniques like microwave irradiation.
Microwave-assisted synthesis has been shown to be an efficient method for the preparation of hydrazides. For example, a solvent-free, one-pot method for the synthesis of hydrazides from carboxylic acids under microwave irradiation has been developed, offering advantages such as shorter reaction times and higher yields compared to conventional heating methods orgchemres.org. While a specific application to N'-phenylbutanehydrazide is not detailed, this approach represents a promising green alternative for its synthesis. The use of greener solvents like ethanol (B145695) in hydrazinolysis reactions also contributes to a more environmentally benign synthetic route derpharmachemica.com.
Catalytic Approaches in N'-phenylbutanehydrazide Synthesis
The synthesis of N'-phenylbutanehydrazide and its analogues has progressively moved towards catalytic methods to enhance efficiency, selectivity, and sustainability. Catalytic routes offer significant advantages over traditional stoichiometric methods by operating under milder conditions, reducing waste, and often providing higher yields. These approaches can be broadly categorized into two primary strategies: the catalytic acylation of phenylhydrazine with a butyryl source and the catalytic N-arylation of butanehydrazide. Furthermore, innovative catalytic techniques are continuously being developed for creating structurally related analogues.
Catalytic Acylation of Phenylhydrazine
The most direct pathway to N'-phenylbutanehydrazide involves the formation of an amide bond between phenylhydrazine and a butanoyl derivative. While traditionally performed using stoichiometric amounts of reagents, catalytic methods introduce greater control and efficiency.
Lewis acids and organocatalysts have been explored for such transformations. For instance, the use of catalytic amounts of a strong Brønsted acid like trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to facilitate the acylation of aromatic compounds with acyl chlorides. uni-stuttgart.de This proceeds via the formation of a highly reactive mixed anhydride (B1165640) intermediate, which then acylates the nucleophile. A similar principle can be applied to the N-acylation of phenylhydrazine with butanoyl chloride.
Additionally, hypernucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) are known to significantly accelerate acylation reactions. These catalysts function by forming a highly reactive N-acylpyridinium intermediate with the acylating agent (e.g., butanoyl chloride), which is then readily attacked by the nucleophile, in this case, phenylhydrazine. This method can offer high regioselectivity, which is crucial when dealing with the two non-equivalent nitrogen atoms of phenylhydrazine.
Catalytic N-Arylation of Butanehydrazide
An alternative synthetic route involves the initial preparation of butanehydrazide, followed by the catalytic coupling of a phenyl group to the terminal nitrogen atom. This strategy leverages the power of transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.
Copper-Catalyzed N-Arylation: The Ullmann condensation, a classical copper-mediated reaction, has been refined into a more versatile catalytic process. Research has demonstrated that a copper(I) iodide (CuI) catalyst, in the presence of a base such as cesium carbonate (Cs₂CO₃), can effectively catalyze the intermolecular N-arylation of hydrazides with aryl iodides. nih.gov This method provides a direct way to form the crucial N-aryl bond. A notable aspect of this reaction is its regioselectivity, which can be influenced by the substitution pattern of the aryl halide. nih.gov
Palladium-Catalyzed N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C–N bonds. This reaction is highly versatile and has been applied to the N-arylation of a vast array of nitrogen-containing compounds, including amides and hydrazides. nih.gov The catalytic system typically consists of a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP). nih.govorganic-chemistry.org The choice of ligand, base, and solvent is critical and significantly influences the reaction's outcome and substrate scope. organic-chemistry.org This methodology's high functional group tolerance makes it a powerful tool for synthesizing complex N'-arylhydrazide analogues. rsc.org
Table 1: Representative Catalytic Systems for N-Arylation of Hydrazide Derivatives
| Catalyst Precursor | Ligand | Base | Solvent | Arylating Agent | Typical Yield (%) | Ref |
|---|---|---|---|---|---|---|
| CuI | None | Cs₂CO₃ | DMF | Aryl Iodide | 60-85 | nih.gov |
| Pd(OAc)₂ | dppf | NaOtBu | Toluene | Aryl Bromide | 70-95 | organic-chemistry.org |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Aryl Bromide | 75-98 | organic-chemistry.org |
| CuI | DMEDA | K₂CO₃ | DMSO | Aryl Iodide | 70-92 | rsc.org |
This interactive table summarizes common catalytic systems applicable to the N-arylation of butanehydrazide. Conditions and yields are representative and may vary based on specific substrates.
Advanced and Green Catalytic Methodologies
Modern synthetic chemistry emphasizes the development of environmentally benign and atom-economical processes. In the context of hydrazide synthesis, several innovative catalytic approaches have emerged.
Ruthenium-Catalyzed Borrowing Hydrogen Strategy: A notable advancement is the use of ruthenium complexes to catalyze the N-alkylation of acylhydrazides using alcohols as the alkylating agents. organic-chemistry.orgresearchgate.netnih.govacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst. organic-chemistry.org The aldehyde then reacts with the hydrazide to form a hydrazone intermediate, which is subsequently reduced in situ by the hydrogen previously borrowed from the alcohol, regenerating the catalyst. This process is highly atom-economical, with water being the only byproduct. While primarily demonstrated for N-alkylation, this strategy represents a cutting-edge catalytic approach for modifying hydrazide scaffolds to produce analogues.
Table 2: Ruthenium-Catalyzed Synthesis of N-Alkylated Acyl Hydrazides
| Catalyst | Acyl Hydrazide | Alcohol | Base | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Diaminocyclopentadienone Ru(II) Complex | Benzoylhydrazide | 1-Hexanol | NaOtBu | 130 | 85 (mono-alkylated) | organic-chemistry.org |
| Diaminocyclopentadienone Ru(II) Complex | Benzoylhydrazide | Benzyl alcohol | NaOtBu | 130 | 92 (di-alkylated) | organic-chemistry.org |
| Diaminocyclopentadienone Ru(II) Complex | 4-Methoxybenzoylhydrazide | 1-Pentanol | NaOtBu | 130 | 88 (mono-alkylated) | researchgate.net |
This interactive table showcases examples of the Ruthenium-catalyzed borrowing hydrogen strategy for the synthesis of N-alkylated hydrazide analogues.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative for amide bond formation. Amidase enzymes, such as the one from Rhodococcus rhodochrous, have been found to catalyze the synthesis of hydrazides from amides or carboxylic acids and hydrazine. nih.gov This enzymatic approach operates in aqueous media under mild conditions and exhibits excellent chemo- and regioselectivity. The reaction is believed to proceed through a reversible acyl-enzyme intermediate. nih.gov The use of enzymes like penicillin G amidase has also been reported for the hydrolysis of phenylacetic hydrazides, demonstrating the potential of biocatalysts to interact specifically with hydrazide functionalities. colab.ws This avenue holds promise for the green synthesis of N'-phenylbutanehydrazide and its derivatives.
Chemical Transformations and Mechanistic Investigations of N Phenylbutanehydrazide
Reactivity of the Hydrazide Functional Group
The chemical behavior of N'-phenylbutanehydrazide is dominated by the hydrazide functional group (R-CO-NH-NH-Ar). The presence of two adjacent nitrogen atoms, one of which is acylated and the other attached to a phenyl ring, results in distinct nucleophilic properties that drive its reactivity. The terminal nitrogen atom (-NH-Ph) is generally less nucleophilic due to the electron-withdrawing nature of the phenyl group, while the acylated nitrogen's lone pair is delocalized by the adjacent carbonyl group. The primary reactive site for nucleophilic attack is typically the terminal nitrogen of the hydrazine (B178648) moiety in its precursor, phenylhydrazine (B124118), or the unsubstituted nitrogen in related reactions. However, the hydrazide itself offers unique reaction pathways.
Nucleophilic Additions to Carbonyl Compounds: Formation of N-Acyl Hydrazones
One of the most fundamental reactions of hydrazides is their condensation with aldehydes and ketones to form N-acyl hydrazones. organic-chemistry.org In this reaction, the terminal amino group of a hydrazide acts as the nucleophile. For N'-phenylbutanehydrazide, the reaction would typically involve a derivative or a related synthetic sequence. The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. ekb.eg This intermediate then undergoes acid-catalyzed dehydration to yield the stable N-acyl hydrazone, which features a C=N double bond. ekb.eg
These N-acyl hydrazones are not merely simple derivatives; they are valuable intermediates in their own right. The newly formed C=N bond can be involved in further transformations, and the entire scaffold is a common feature in molecules with diverse biological activities. bohrium.comnih.gov The synthesis is often straightforward, proceeding under mild conditions, and can be performed as a one-pot, three-component reaction involving an activated amide, hydrazine, and a carbonyl compound. organic-chemistry.org
| Reactant 1 (Hydrazide) | Reactant 2 (Carbonyl) | Conditions | Product Type |
| N'-Phenylbutanehydrazide | Benzaldehyde | EtOH, cat. Acid, Reflux | N'-(phenyl(benzylidene)amino)butanamide |
| N'-Phenylbutanehydrazide | Acetone | MeOH, Reflux | N'-(phenyl(propan-2-ylidene)amino)butanamide |
| N'-Phenylbutanehydrazide | 4-Methoxybenzaldehyde | MeOH/CH3CN, Stirring | N'-(phenyl((4-methoxyphenyl)methylene)amino)butanamide |
This table presents representative nucleophilic addition reactions.
Reactions with Electrophilic Species
The nitrogen atoms of the hydrazide group can react as nucleophiles with a range of electrophilic reagents other than carbonyls. wikipedia.orgbyjus.com These reactions allow for the further functionalization of the N'-phenylbutanehydrazide backbone.
A common transformation is N-acylation, where the hydrazide is treated with an acylating agent like an acid chloride or anhydride (B1165640). ekb.eg This reaction typically occurs at the more nucleophilic nitrogen, leading to the formation of a 1,2-diacylhydrazine derivative. Such compounds are key precursors for the synthesis of 1,3,4-oxadiazoles. ekb.egnih.gov
Another significant reaction involves electrophilic sulfur reagents, such as carbon disulfide or isothiocyanates. The reaction of a hydrazide with carbon disulfide in the presence of a base produces a dithiocarbazate salt, which can be cyclized to form triazole or thiadiazole rings. nih.govekb.eg Similarly, reaction with an isothiocyanate (R-N=C=S) yields a thiosemicarbazide (B42300) intermediate, a cornerstone for the synthesis of 1,2,4-triazoles. ekb.eg
| Electrophile | Reagents/Conditions | Product Type |
| Acetyl Chloride | Pyridine (B92270), 0°C to RT | 1-Acetyl-2-butyryl-1-phenylhydrazine |
| Phenyl Isothiocyanate | Ethanol (B145695), Reflux | 2-Butyryl-N,1-diphenylhydrazine-1-carbothioamide |
| Carbon Disulfide | KOH, Ethanol, then CH3I | Methyl 2-butyryl-2-phenylhydrazine-1-carbodithioate |
This table illustrates reactions of N'-phenylbutanehydrazide with various electrophiles.
Cyclization Reactions Leading to Heterocyclic Systems
N'-phenylbutanehydrazide is a valuable precursor for the construction of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The classical synthesis, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. pharmajournal.netjk-sci.com In the context of N'-phenylbutanehydrazide, a plausible pathway involves its reaction with a 1,3-dicarbonyl compound like acetylacetone. The mechanism proceeds via initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack from the amide nitrogen onto the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. rrbdavc.org A related reaction involves using active methylene (B1212753) reagents like malononitrile, which can react with hydrazides under specific conditions to yield highly functionalized pyrazoles. researchgate.netacs.org
Formation of Oxadiazole and Triazole Scaffolds
Oxadiazoles (B1248032): 1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. A primary route to this scaffold begins with the N-acylation of N'-phenylbutanehydrazide to form a 1,2-diacylhydrazine intermediate, as described in section 3.1.2. This intermediate can then undergo cyclodehydration using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov An alternative and direct method involves the reaction of the hydrazide with an orthoester, such as triethyl orthoformate, which provides the carbon atom needed to close the ring. nih.gov Furthermore, the N-acyl hydrazones formed in section 3.1.1 can undergo oxidative cyclization using reagents like iodine or electrochemical methods to afford 1,3,4-oxadiazoles. d-nb.inforesearchgate.net
Triazoles: 1,2,4-Triazoles are another class of important five-membered heterocycles. A robust method for their synthesis from hydrazides involves the formation of a thiosemicarbazide intermediate. mdpi.com N'-phenylbutanehydrazide can be reacted with an aryl or alkyl isothiocyanate to produce a 1,4-disubstituted thiosemicarbazide. Subsequent treatment of this intermediate with a base, such as sodium hydroxide, induces cyclization with the elimination of water to form a 1,2,4-triazole-3-thione. ekb.eg A similar pathway involves reacting the hydrazide with carbon disulfide and a base to form a dithiocarbazate, which can be cyclized to the corresponding triazole thione. nih.gov
| Target Heterocycle | Key Reagents | Intermediate |
| 1,3,4-Oxadiazole | 1. Acetic Anhydride; 2. POCl₃ | 1-Acetyl-2-butyryl-1-phenylhydrazine |
| 1,3,4-Oxadiazole | Triethyl Orthoformate, Reflux | - |
| 1,2,4-Triazole-3-thione | Phenyl Isothiocyanate, then NaOH | 2-Butyryl-N,1-diphenylhydrazine-1-carbothioamide |
This table summarizes common cyclization strategies to form oxadiazoles and triazoles.
Intramolecular Cyclizations
Intramolecular reactions provide an efficient route to cyclic structures by forming bonds within a single molecule. mdpi.comnih.gov For N'-phenylbutanehydrazide, this requires the presence of a suitable electrophilic site within its own structure, which can be introduced through prior functionalization.
A prime example involves a derivative such as 4-chloro-N'-phenylbutanehydrazide. In this molecule, the butane (B89635) chain is terminated by a good leaving group (chloride). Under basic conditions, an intramolecular nucleophilic substitution can occur. researchgate.net The terminal nitrogen atom of the hydrazide moiety can act as a nucleophile, attacking the carbon atom bearing the chlorine. This SN2 reaction results in the displacement of the chloride ion and the formation of a new C-N bond, leading to a six-membered heterocyclic ring. The resulting structure is a 1-phenyl-1,4,5,6-tetrahydropyridazin-3-one, a member of the pyridazinone family of heterocycles, which are known for a range of biological activities. nih.govresearchgate.netunich.it This type of cyclization is a powerful tool for building cyclic scaffolds from linear precursors.
Mechanistic Studies on N'-phenylbutanehydrazide Reactions
A thorough understanding of the reaction mechanisms involving N'-phenylbutanehydrazide is fundamental to controlling the outcomes of its chemical transformations. Such studies delve into the precise sequence of bond-forming and bond-breaking events, the energetic profiles of these processes, and the structures of transient species like transition states and intermediates. Although specific, detailed mechanistic investigations exclusively focused on N'-phenylbutanehydrazide are not extensively available in the surveyed literature, it is possible to construct a scientifically grounded overview by drawing parallels with the well-documented reactivity of related hydrazide and phenylhydrazine derivatives.
Probing Reaction Pathways and Transition States
The chemical reactivity of N'-phenylbutanehydrazide is primarily dictated by the nucleophilic character of the hydrazine nitrogen atoms and the presence of the carbonyl group. This arrangement allows for a variety of reaction pathways, including condensation, acylation, and cyclization.
Reaction Pathways: The terminal nitrogen of the hydrazide moiety is a strong nucleophilic center, readily reacting with various electrophiles. For instance, condensation reactions with aldehydes or ketones are expected to proceed efficiently to form N-acylhydrazones, a common and important transformation for hydrazides. acs.org The mechanism for this reaction typically begins with the nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon of the aldehyde or ketone.
Cyclization reactions represent another significant pathway for N'-phenylbutanehydrazide derivatives, leveraging them as precursors for heterocyclic compounds. In a manner analogous to the synthesis of pyrazolones from phenylhydrazine and β-keto esters, which involves a regioselective addition followed by intramolecular cyclization, derivatives of N'-phenylbutanehydrazide could be expected to form five- or six-membered rings. researchgate.net The control of regioselectivity—that is, which nitrogen atom of the hydrazine moiety participates in the ring closure—is a critical aspect of these pathways.
In instances where a radical can be generated on an appropriate derivative of N'-phenylbutanehydrazide, intramolecular radical cyclization pathways become accessible. The stereochemical outcome of such reactions is largely governed by the geometry of the transition state. For many radical cyclizations, there is a kinetic preference for the formation of five-membered rings via a 5-exo transition state over the formation of six-membered rings through a 6-endo transition state, a principle rationalized by more effective orbital overlap in the chair-like exo transition state structure. wikipedia.orgharvard.edu
Transition States: A transition state represents the pinnacle of the energy profile along a reaction coordinate, a transient molecular arrangement that dictates the kinetic feasibility of a reaction. organic-chemistry.org The elucidation of transition state structures is, therefore, key to understanding reaction rates. Modern computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for modeling these fleeting structures and calculating their associated energy barriers, known as activation energies. researchgate.netresearchgate.netarxiv.org
For a hypothetical reaction of N'-phenylbutanehydrazide, such as an intramolecular cyclization, DFT calculations could map the potential energy surface and identify the structure of the transition state. This would provide insights into the bond lengths and angles at the energetic peak of the reaction, revealing the extent of bond formation and cleavage. When multiple reaction pathways are in competition, the one with the lowest activation energy, as determined by the relative energies of the transition states, will be the dominant pathway, thus controlling the product distribution. researchgate.net Some complex reactions may even exhibit a post-transition state bifurcation, where a single transition state leads to two or more different products. organic-chemistry.org
Table 1: Theoretical Investigation of Reaction Pathways
| Reaction Type | Potential Reactants | Expected Intermediate/Transition State | Potential Products |
|---|---|---|---|
| Condensation | Aldehyde or Ketone | N-acylhydrazone intermediate | N-substituted N'-phenylbutanehydrazone |
| Intramolecular Cyclization | Derivative with an electrophilic group | Cyclic transition state | Heterocyclic compound (e.g., pyrazolidinone derivative) |
| Radical Cyclization | Derivative with an unsaturated side chain and a radical initiator | 5-exo or 6-endo cyclic radical transition state | Cyclized radical, then final product after quenching |
Role of Catalysis in Reaction Mechanisms
Acid Catalysis: In condensation reactions, such as the formation of N-acylhydrazones, an acid catalyst can protonate the carbonyl oxygen of the reacting aldehyde or ketone. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic hydrazide nitrogen and thereby accelerating the reaction. The optimization of N-acyl hydrazone hydrolysis using various acid catalysts has been demonstrated, underscoring the efficacy of this approach. researchgate.net
Base Catalysis: Conversely, a base can enhance the nucleophilicity of the N'-phenylbutanehydrazide by deprotonating one of the N-H protons. This would be particularly beneficial in reactions where the hydrazide acts as the primary nucleophile, such as in acylation or certain alkylation reactions. In cyclization reactions, a base may also be crucial in the final step to neutralize the product and regenerate the catalytic species.
Metal Catalysis: Transition metals are versatile catalysts for a wide range of organic reactions, including complex cross-coupling and cyclization processes. scirp.orgmdpi.com While specific applications to N'-phenylbutanehydrazide are not detailed in the surveyed literature, plausible roles can be inferred. For example, palladium or copper catalysts could potentially mediate cross-coupling reactions involving a halogenated N'-phenylbutanehydrazide derivative. Furthermore, metal catalysts can act as templates in cyclization reactions, coordinating to multiple sites on a substrate to facilitate the ring-closing step. The selective synthesis of different heterocyclic products from the same starting materials can often be achieved by simply changing the metal catalyst, as demonstrated in the synthesis of isoquinoline (B145761) derivatives where zirconium(IV) chloride and silver acetate (B1210297) steer the reaction towards different products.
Table 2: Potential Catalytic Approaches and Their Mechanistic Roles
| Catalyst Type | Example Catalyst | Potential Role in N'-phenylbutanehydrazide Reactions | Mechanistic Action |
|---|---|---|---|
| Acid | p-Toluenesulfonic acid (p-TsOH) | Condensation with carbonyls | Protonation of the carbonyl oxygen, enhancing electrophilicity. researchgate.net |
| Base | Sodium Hydride (NaH) | Cyclization reactions | Deprotonation of the hydrazide N-H, increasing nucleophilicity. |
| Metal | Palladium(II) Acetate | Cross-coupling reactions | Facilitates oxidative addition and reductive elimination steps. scirp.org |
| Metal | Zirconium(IV) chloride | Selective cyclization | Acts as a Lewis acid to activate functional groups and template the transition state. |
N Phenylbutanehydrazide As a Fundamental Building Block in Complex Organic Synthesis
Precursor in the Assembly of Advanced Molecular Architectures
The inherent reactivity of the N'-phenylbutanehydrazide scaffold makes it an ideal starting point for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals and functional materials. Its utility is particularly evident in the construction of pyrazoles and indoles, two classes of nitrogen-containing heterocycles of significant interest.
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. mdpi.comorganic-chemistry.orgdergipark.org.tr N'-phenylbutanehydrazide can readily participate in such cyclocondensation reactions. For instance, treatment with a 1,3-diketone in a suitable solvent would lead to the formation of a polysubstituted pyrazole (B372694). The phenyl and butyl groups of the original hydrazide become substituents on the resulting pyrazole ring, influencing its physical and biological properties. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. dergipark.org.tr
Another significant application of N'-phenylbutanehydrazide is in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole nucleus. nih.govuomus.edu.iq In this reaction, the phenylhydrazide is reacted with an aldehyde or ketone under acidic conditions. nih.gov The resulting phenylhydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to furnish the indole scaffold. uomus.edu.iq The butyl group from the N'-phenylbutanehydrazide would be positioned at the N1-position of the resulting indole, a common substitution pattern in many biologically active indole alkaloids. nih.gov
The versatility of N'-phenylbutanehydrazide extends to the synthesis of other fused heterocyclic systems. Depending on the reaction partner and conditions, it can be employed to create pyridazines and other complex polycyclic structures, demonstrating its role as a key intermediate in accessing a broad range of molecular diversity. researchgate.netorganic-chemistry.org
Application in the Construction of Diverse Compound Libraries
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. nih.govimperial.ac.uk Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space efficiently. scispace.comcam.ac.uk N'-phenylbutanehydrazide is an excellent scaffold for DOS due to the multiple points of diversification it offers.
The core structure of N'-phenylbutanehydrazide allows for the introduction of a wide variety of substituents. By starting with derivatives of N'-phenylbutanehydrazide where the phenyl ring or the butyl chain are modified, a vast library of precursor molecules can be generated. These precursors can then be subjected to a range of chemical transformations to build diverse heterocyclic libraries. For example, a library of N'-arylbutanehydrazides can be reacted with a collection of 1,3-dicarbonyl compounds to produce a matrix of differently substituted pyrazoles. This combinatorial approach allows for the rapid generation of thousands of unique compounds from a manageable number of starting materials. nih.govscielo.br
The synthesis of these libraries can often be performed using solid-phase organic synthesis (SPOS), which facilitates the purification and handling of large numbers of compounds. nih.govchimia.ch By anchoring the N'-phenylbutanehydrazide scaffold to a solid support, various reagents can be added in solution to build the desired molecular complexity. After the final reaction, the product can be cleaved from the support in high purity. This methodology is highly amenable to automation, further accelerating the library generation process. imperial.ac.uk The resulting libraries of pyrazoles, indoles, and other heterocycles derived from N'-phenylbutanehydrazide can then be screened for a wide range of biological activities or material properties. rsc.org
Strategic Utility in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. nih.govmdpi.com These reactions are prized for their atom economy, step economy, and their ability to rapidly generate molecular complexity, making them ideal for the construction of compound libraries. nih.gov While specific examples directly involving N'-phenylbutanehydrazide in well-known MCRs are not extensively documented, its chemical nature suggests its potential as a valuable component in such reactions.
One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgresearchgate.net Hydrazine (B178648) derivatives can be used as the amine component in Ugi-type reactions. mdpi.com In a hypothetical Ugi reaction, N'-phenylbutanehydrazide could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex product with multiple points of diversity. The resulting scaffold would incorporate the N'-phenylbutane moiety, and by varying the other three components, a large and diverse library of compounds could be synthesized. nih.gov
The Passerini reaction, another important isocyanide-based MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While hydrazines are not typical components, variations of this reaction exist. The reactivity of the N'-phenylbutanehydrazide could potentially be harnessed in Passerini-type or other novel MCRs to create unique heterocyclic scaffolds. The development of new MCRs is an active area of research, and the exploration of readily available building blocks like N'-phenylbutanehydrazide is a promising avenue for discovering new and powerful synthetic methodologies.
The strategic use of N'-phenylbutanehydrazide and its derivatives in MCRs offers a powerful approach to rapidly assemble complex molecules from simple and readily available starting materials. This aligns perfectly with the goals of diversity-oriented synthesis and the need for efficient routes to novel chemical entities in various scientific disciplines.
Structural Elucidation and Advanced Analytical Characterization of N Phenylbutanehydrazide and Its Derivatives
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR experiments are critical for the unambiguous structural assignment of N'-phenylbutanehydrazide. slideshare.net The chemical shift (δ), splitting pattern (multiplicity), and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a complete picture of the molecule's connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of N'-phenylbutanehydrazide is expected to show distinct signals for each unique proton environment. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 6.8–7.3 ppm). The two amide/amine (N-H) protons would likely present as broad singlets with chemical shifts that can vary depending on the solvent and concentration. The aliphatic protons of the butyl chain would appear more upfield, with the methylene (B1212753) group adjacent to the carbonyl (C=O) being the most deshielded of the chain. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in N'-phenylbutanehydrazide gives a distinct signal. The carbonyl carbon is the most downfield signal, typically appearing around 170-180 ppm. The aromatic carbons resonate in the δ 110–150 ppm range, while the aliphatic carbons of the butyl chain appear at the upfield end of the spectrum. bhu.ac.in
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for N'-phenylbutanehydrazide Note: This data is predicted based on established chemical shift principles and data from analogous structures like phenylhydrazine (B124118) and butanehydrazide. docbrown.infotaylorandfrancis.comchemicalbook.comnih.gov The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) | Assignment |
| ~9.1 | Broad s | -C(O)NH- | ~173.5 | C=O |
| ~7.2-7.3 | m | Phenyl (ortho-H) | ~148.0 | Phenyl (C-N) |
| ~6.8-6.9 | m | Phenyl (meta-, para-H) | ~129.0 | Phenyl (ortho-C) |
| ~5.5 | Broad s | -NH-Ph | ~120.5 | Phenyl (para-C) |
| ~2.2 | t | -CH₂-C(O)- | ~113.0 | Phenyl (meta-C) |
| ~1.6 | sext | -CH₂-CH₂-C(O)- | ~35.0 | -CH₂-C(O)- |
| ~0.9 | t | CH₃- | ~18.5 | -CH₂-CH₂-C(O)- |
| ~13.7 | CH₃- |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sepscience.com IR spectroscopy measures the absorption of infrared radiation, which must cause a change in the molecule's dipole moment. illinois.edu Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the molecule's polarizability. msu.edu These techniques are often complementary; for instance, the symmetric stretching of a non-polar bond might be weak or absent in an IR spectrum but strong in a Raman spectrum. sepscience.com
For N'-phenylbutanehydrazide, IR spectroscopy is particularly effective for identifying the N-H and C=O bonds. The N-H stretching vibrations typically appear as one or two sharp-to-medium bands in the 3200-3400 cm⁻¹ region. bhu.ac.in The carbonyl (C=O) stretch of the amide group gives rise to a very strong and characteristic absorption band around 1650-1680 cm⁻¹. Aliphatic and aromatic C-H stretches are also readily identified. libretexts.org
The Raman spectrum would complement this information, potentially showing a strong signal for the symmetric breathing mode of the phenyl ring and providing clearer resolution of C-C backbone vibrations. scialert.netresearchgate.net
Table 2: Predicted Vibrational Spectroscopy Data for N'-phenylbutanehydrazide Note: This data is predicted based on characteristic functional group frequencies. bhu.ac.inlibretexts.orgdocbrown.info
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretching | ~3300, ~3200 | ~3300, ~3200 | Medium, Sharp |
| Aromatic C-H Stretching | ~3100-3000 | ~3100-3000 | Medium to Weak |
| Aliphatic C-H Stretching | ~2960, ~2870 | ~2960, ~2870 | Strong |
| C=O Stretching (Amide I) | ~1660 | ~1660 | Very Strong (IR), Weak (Raman) |
| N-H Bending (Amide II) | ~1610 | Weak/Absent | Medium to Strong |
| Aromatic C=C Stretching | ~1600, ~1500 | ~1600, ~1500 | Medium to Strong |
| C-N Stretching | ~1250 | ~1250 | Medium |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. chim.lu For N'-phenylbutanehydrazide (C₁₀H₁₄N₂O), the expected monoisotopic mass is approximately 178.11 Da.
Upon ionization, typically via electron impact (EI), the molecular ion (M⁺˙) is formed. This ion can then undergo characteristic fragmentation. Key predicted fragmentation pathways for N'-phenylbutanehydrazide include alpha-cleavage adjacent to the carbonyl group, cleavage of the N-N bond, and the McLafferty rearrangement. libretexts.orglibretexts.org The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene), resulting in a characteristic odd-electron fragment ion. spectroscopyonline.com
Table 3: Predicted Mass Spectrometry Fragmentation Data for N'-phenylbutanehydrazide Note: This data is predicted based on common fragmentation patterns of amides and hydrazides. chim.lulibretexts.org
| m/z (Predicted) | Proposed Fragment Ion | Possible Origin |
| 178 | [C₁₀H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₆H₅NHNH]⁺ | Cleavage of the C(O)-N bond |
| 104 | [CH₃CH₂CH₂C(O)NHNH]⁺˙ | McLafferty Rearrangement (Loss of C₃H₆) |
| 93 | [C₆H₅NH₂]⁺˙ | Cleavage of the N-N bond with H-rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 71 | [CH₃CH₂CH₂CO]⁺ | Butanoyl cation (α-cleavage) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is indispensable for separating components in a mixture, thereby allowing for the assessment of a compound's purity and its quantification in various matrices. For N'-phenylbutanehydrazide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools.
HPLC is a primary technique for the analysis of non-volatile and thermally sensitive compounds like N'-phenylbutanehydrazide. chemicalbook.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. Method development involves optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable analysis time. It has been noted that hydrazides can sometimes exhibit poor peak shape (tailing) during HPLC analysis, which may require careful selection of the column and mobile phase modifiers to mitigate. taylorandfrancis.com
A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often with a small amount of acid (like formic or acetic acid) to ensure the analyte is in a consistent protonation state. Detection is commonly performed using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance.
Table 4: Hypothetical HPLC Method Parameters for N'-phenylbutanehydrazide Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. spectrabase.com Since hydrazides like N'-phenylbutanehydrazide have relatively low volatility and can be thermally labile due to the presence of polar N-H bonds, direct analysis by GC can be challenging. nih.gov
To overcome this, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, where active hydrogens (on the N-H groups) are replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and hydrogen-bonding capacity of the molecule, improving its chromatographic behavior. The resulting volatile derivative can then be readily analyzed by GC, typically using a non-polar capillary column and a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity. spectrabase.com
Table 5: Hypothetical GC Method Parameters for a Derivatized N'-phenylbutanehydrazide
| Parameter | Condition |
| Analyte Form | Bis(trimethylsilyl) derivative |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) Method Development
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
The comprehensive analysis and structural elucidation of N'-phenylbutanehydrazide and its derivatives are significantly enhanced by the use of hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, provide a powerful tool for identifying and quantifying these compounds in various matrices. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable due to their high sensitivity, selectivity, and ability to provide structural information. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a preferred method for the analysis of polar and thermally labile compounds, which may include N'-phenylbutanehydrazide and its derivatives. nih.gov This technique separates compounds in a liquid mobile phase followed by their detection by a mass spectrometer.
Methodology and Findings
While specific LC-MS studies on N'-phenylbutanehydrazide are not extensively documented in publicly available literature, methods for structurally similar compounds, such as phenylbutyrate and its metabolites, offer a strong basis for developing analytical protocols. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of compounds like phenylbutyric acid has been successfully developed and validated. nih.govresearchgate.net These methods typically employ reverse-phase chromatography and are capable of detecting analytes at low concentrations. researchgate.netnih.gov
An LC-MS/MS method for N'-phenylbutanehydrazide would likely involve a reverse-phase column, such as a C18, and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a formic acid modifier) and an organic component (e.g., acetonitrile or methanol). researchgate.netmdpi.com Detection would be performed using a mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS), in either positive or negative ionization mode, depending on the specific derivative being analyzed. mdpi.comixcela.com
Table 1: Illustrative LC-MS/MS Parameters for N'-phenylbutanehydrazide Analysis
| Parameter | Condition |
|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) or Full Scan HRMS |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
This table presents a hypothetical but scientifically plausible set of parameters based on methods for analogous compounds.
Derivatization in LC-MS
For certain derivatives or in cases where enhanced sensitivity is required, chemical derivatization can be employed. Reagents such as nitrophenylhydrazines (NPH) or Girard's reagent T can react with the hydrazide functional group to introduce a more readily ionizable moiety, thereby improving detection limits. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar nature and potentially lower volatility of N'-phenylbutanehydrazide, derivatization is often a necessary step to improve its chromatographic properties. nih.govlibretexts.org
Methodology and Findings
The analysis of hydrazides by GC-MS typically requires a derivatization step to increase volatility and thermal stability. mat-test.comcdc.gov Common derivatization reagents for hydrazides include aldehydes and ketones, such as salicylaldehyde (B1680747) or acetone, which react with the hydrazide group to form more volatile hydrazones. mat-test.comoup.comnih.gov
Following derivatization, the resulting compound can be analyzed on a low- to mid-polarity capillary column. thermofisher.com The mass spectrometer fragments the derivatized analyte, and the resulting fragmentation pattern provides a fingerprint for identification, which can be compared against spectral libraries. mdpi.com
Table 2: Illustrative GC-MS Parameters for Derivatized N'-phenylbutanehydrazide
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Acetone or Salicylaldehyde |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, ramp to 280 °C at 10 °C/min |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Source Temperature | 230 °C |
This table presents a hypothetical but scientifically plausible set of parameters based on established methods for derivatized hydrazides.
Mass Spectral Fragmentation
The electron ionization mass spectrum of a derivatized N'-phenylbutanehydrazide would be expected to show characteristic fragments. For example, if derivatized with acetone, a prominent molecular ion peak of the resulting hydrazone would be anticipated. oup.com Key fragmentation pathways would likely involve cleavage of the butanoyl chain and fragmentation around the phenylhydrazone moiety, providing structural confirmation. The fragmentation of phenylhydrazine itself has been studied and can offer insights into the expected fragmentation patterns of its derivatives. acs.org
Theoretical and Computational Approaches to N Phenylbutanehydrazide Chemistry
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of N'-phenylbutanehydrazide. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals, electron density distribution, and the nature of chemical bonds within the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com For many organic molecules, this gap is instrumental in predicting their bioactivity. irjweb.com In related hydrazone compounds, DFT calculations have been used to determine these frontier orbital energies, providing a basis for understanding their electronic transitions and reactivity. bohrium.com
Table 1: Representative Calculated Electronic Properties of a Hydrazone Derivative (Data for illustrative purposes)
This table presents data for a representative hydrazone derivative to illustrate the outputs of quantum mechanical calculations, as specific data for N'-phenylbutanehydrazide is not available in the cited literature.
| Parameter | Value (eV) |
| HOMO Energy | -6.29 |
| LUMO Energy | -1.81 |
| HOMO-LUMO Gap | 4.48 |
Source: Adapted from studies on similar molecular structures. irjweb.com
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. as-proceeding.com These maps are crucial for predicting how N'-phenylbutanehydrazide might interact with other molecules and biological targets.
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry provides powerful tools for predicting the pathways and energetics of chemical reactions involving N'-phenylbutanehydrazide. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and kinetics of various transformations.
One of the key reactions of interest for hydrazides is hydrolysis. DFT studies on the hydrolysis of hydrazones, which share a similar functional group, have detailed the reaction mechanism, including the formation of carbinolamine intermediates and subsequent decomposition. nih.govacs.orgresearchgate.net These studies often analyze the energetics of different proton transfer pathways, which are crucial in acid-catalyzed hydrolysis. nih.govacs.orgresearchgate.net Such computational models can be applied to predict the stability of N'-phenylbutanehydrazide under different pH conditions and to understand its degradation pathways.
Computational thermochemistry allows for the accurate prediction of thermochemical data like enthalpy and Gibbs free energy of reaction. uni-muenchen.deuni-muenster.de High-level ab initio methods can achieve chemical accuracy (within 1 kcal/mol), providing reliable data that can complement or even precede experimental measurements. research.csiro.aunih.gov For N'-phenylbutanehydrazide, these methods could be used to calculate its heat of formation and the energy changes associated with its synthesis or decomposition reactions. While specific thermochemical data for N'-phenylbutanehydrazide is not documented in the searched literature, the methodologies are well-established for a wide range of organic molecules. umn.edu
Table 2: Illustrative Reaction Energetics for Hydrazone Hydrolysis (Data for illustrative purposes)
This table provides representative data from a DFT study on hydrazone hydrolysis to demonstrate the type of information obtained from reaction pathway calculations. Specific data for N'-phenylbutanehydrazide is not available.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Water Addition | 15.8 | -5.2 |
| Proton Transfer | 8.5 | -2.1 |
| C-N Bond Cleavage | 12.3 | -10.7 |
Source: Adapted from generalized hydrazone hydrolysis studies. nih.govacs.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of the butane (B89635) chain and the rotatable bonds within the N'-phenylbutanehydrazide molecule mean that it can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of flexible molecules. bohrium.comnih.gov MD simulations model the movement of atoms over time, providing insights into the dynamic behavior and conformational preferences of the molecule. bohrium.comacs.org
Conformational analysis using MD can identify the most stable, low-energy conformations of N'-phenylbutanehydrazide. ijpsonline.com This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. By simulating the molecule's behavior in a solvent, MD can provide a realistic picture of its conformational landscape. researchgate.net Although specific MD studies on N'-phenylbutanehydrazide are not found in the available literature, the methodology has been successfully applied to a wide range of organic molecules, including those with similar structural features like flexible alkyl chains and aromatic rings. ijpsonline.comresearchgate.net
The results of MD simulations can be used to generate properties such as the root-mean-square deviation (RMSD) and radius of gyration over time, which provide measures of structural stability and compactness. europa.eu These simulations can also reveal important intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.
Application of Density Functional Theory (DFT) in Reactivity Studies
DFT is a versatile tool for investigating the reactivity of N'-phenylbutanehydrazide. as-proceeding.combohrium.com By calculating various electronic descriptors, DFT can provide a quantitative measure of the molecule's reactivity.
Key reactivity descriptors that can be derived from DFT calculations include:
Electron Affinity and Ionization Potential: These are related to the HOMO and LUMO energies and describe the molecule's ability to accept or donate an electron.
Chemical Hardness and Softness: These concepts provide insight into the molecule's resistance to changes in its electron distribution.
Electrophilicity Index: This global reactivity index allows for the classification of molecules as electrophiles or nucleophiles.
Studies on related hydrazide and hydrazone derivatives have extensively used these DFT-derived descriptors to understand their chemical behavior and to correlate them with experimental observations. ijcce.ac.ir For example, the reactivity of the nitrogen and oxygen atoms in the hydrazide group can be assessed by analyzing their partial atomic charges and their contribution to the frontier molecular orbitals. While specific DFT reactivity studies on N'-phenylbutanehydrazide are not prevalent, the established methodologies from studies on analogous compounds can be readily applied. ijcce.ac.irbohrium.com
In Silico Design of Novel N'-phenylbutanehydrazide-based Structures
The principles of computational chemistry are instrumental in the in silico design of novel molecules based on the N'-phenylbutanehydrazide scaffold. This approach, often part of computer-aided drug design (CADD), aims to create new derivatives with enhanced properties, such as improved biological activity or better selectivity. nih.govfrontiersin.org
Pharmacophore modeling is a common technique used in this context. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. nih.govtandfonline.com By identifying the key features of N'-phenylbutanehydrazide that contribute to its desired effects, new molecules can be designed that retain these features while modifying other parts of the structure to optimize properties. nih.govtandfonline.com Studies on other hydrazide derivatives have successfully used pharmacophore models to discover potent enzyme inhibitors. nih.govtandfonline.com
Virtual screening of chemical libraries is another powerful in silico technique. nih.goveuropa.eu In this process, large databases of virtual compounds are computationally docked into the active site of a biological target. pensoft.net The compounds are then scored based on their predicted binding affinity, allowing for the identification of promising candidates for synthesis and experimental testing. pensoft.nettandfonline.com This approach could be used to screen for derivatives of N'-phenylbutanehydrazide with high affinity for a specific protein target. nih.govfrontiersin.org The combination of these in silico methods significantly accelerates the discovery and optimization of new chemical entities. researchgate.net
Emerging Research Frontiers and Future Prospects for N Phenylbutanehydrazide Chemistry
Innovations in Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of hydrazides often involves the reaction of hydrazines with acyl halides or esters. For instance, a common route to a related compound, 4-chloro-N'-phenylbutanehydrazide, involves the reaction of phenylhydrazine (B124118) with 4-chlorobutanoyl chloride in the presence of a base like aqueous sodium carbonate. googleapis.com While effective, these classical methods are increasingly being re-evaluated through the lens of green and sustainable chemistry.
Future innovations are geared towards mitigating the environmental impact of chemical synthesis. researchgate.net This involves adopting the principles of green chemistry, such as using less hazardous reagents, employing safer solvents, and improving energy efficiency. For the synthesis of N'-phenylbutanehydrazide and its analogs, this could translate to several innovative approaches:
Catalytic Methods: Developing catalytic routes that avoid the use of stoichiometric reagents, which generate significant waste. For example, direct catalytic amidation reactions could replace the need for activated carboxylic acid derivatives like acyl chlorides.
Alternative Solvents: Replacing chlorinated solvents like dichloromethane (B109758) (DCM) with more environmentally benign alternatives such as water, ethanol (B145695), or bio-based solvents. researchgate.net
Energy Efficiency: Utilizing energy-efficient activation methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
The drive towards sustainability also encourages the use of renewable feedstocks and biocatalysis, representing long-term goals for the synthesis of N'-phenylbutanehydrazide and other fine chemicals.
| Synthetic Approach | Traditional Method | Potential Sustainable Innovation | Key Benefits |
| Reagents | Acyl Chlorides (e.g., 4-chlorobutanoyl chloride) googleapis.com | Catalytic Amidation, Use of Carboxylic Acids with Activating Agents | Reduced Waste, Avoids Hazardous Reagents |
| Solvents | Chlorinated Solvents (e.g., Dichloromethane) googleapis.com | Water, Ethanol, Bio-solvents | Reduced Environmental Impact, Improved Safety |
| Energy | Conventional Reflux/Heating | Microwave-Assisted Synthesis, Flow Chemistry | Faster Reactions, Lower Energy Consumption |
Exploration of Novel Reactivity and Catalysis
The N'-phenylbutanehydrazide scaffold is a versatile building block for synthesizing a wide array of more complex molecules, particularly heterocycles. The hydrazide functional group is a key synthon, enabling cyclization reactions to form rings containing multiple nitrogen atoms. Research on analogous structures, such as 4-oxo-4-phenylbutanehydrazide, demonstrates that the hydrazide moiety can react with various reagents to yield important heterocyclic systems. bohrium.comacs.org
Key transformations include:
Reaction with isothiocyanates: Leads to the formation of thiosemicarbazide (B42300) intermediates, which can be cyclized to produce 1,2,4-triazole (B32235) derivatives. bohrium.com
Cyclization with dehydrating agents: Treatment of the thiosemicarbazide intermediates with agents like mercuric oxide or phosphorus oxychloride can afford 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, respectively. bohrium.com
Beyond its role as a precursor, the hydrazide motif and its derivatives are being explored in the field of catalysis. While N'-phenylbutanehydrazide itself is not a catalyst, it can be a ligand for transition metals or a precursor to catalytically active species. The nitrogen atoms in the hydrazide group can coordinate to metal centers, influencing their catalytic activity. There is growing interest in using nitrogen-containing organic molecules to support metal nanoparticle catalysts, enhancing their performance in reactions like catalytic transfer hydrogenation. rsc.org Furthermore, the principles of photoredox catalysis, which uses light to drive chemical reactions, could be applied to transformations involving hydrazide derivatives, opening new avenues for their functionalization. beilstein-journals.org
| Reactant | Intermediate/Product Class | Resulting Heterocycle | Reference |
| Aryl/Alkyl Isothiocyanates | Thiosemicarbazides | 1,2,4-Triazoles | bohrium.com |
| Mercuric Oxide (on thiosemicarbazide) | - | 1,3,4-Oxadiazoles | bohrium.com |
| Phosphorus Oxychloride (on thiosemicarbazide) | - | 1,3,4-Thiadiazoles | bohrium.com |
| Chloroacetamide | - | 1,2,4-Triazinones | acs.org |
Integration with Flow Chemistry and High-Throughput Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. novalix.com Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and greater efficiency and scalability. novalix.comscielo.br These advantages are particularly relevant for the synthesis of N'-phenylbutanehydrazide derivatives, where precise control can lead to higher yields and purities.
Integrating flow chemistry with high-throughput experimentation (HTE) platforms can dramatically accelerate the discovery of new molecules and the optimization of reaction conditions. purdue.edu HTE allows for the rapid screening of numerous variables—such as catalysts, solvents, and temperatures—in parallel. purdue.edunih.gov By combining a flow reactor setup with automated analysis techniques like mass spectrometry, researchers can generate and test a large library of N'-phenylbutanehydrazide analogs in a fraction of the time required by conventional methods. purdue.edu This integrated approach is a powerful tool for exploring the chemical space around the N'-phenylbutanehydrazide core, facilitating the rapid identification of compounds with desired properties. nih.gov
The benefits of this integration include:
Rapid Optimization: Quickly identify the best conditions for synthesizing specific derivatives. novalix.com
Library Synthesis: Efficiently create large collections of related compounds for screening. nih.gov
Improved Reproducibility and Scalability: Seamlessly transition from laboratory-scale discovery to larger-scale production. scielo.br
Advanced Computational-Aided Design and Discovery in Hydrazide Chemistry
Computer-Aided Design (CAD) and computational chemistry have become indispensable tools in modern molecular discovery. wikipedia.orgnih.gov For hydrazide chemistry, these methods provide deep insights into molecular structure, reactivity, and potential function, guiding experimental work and reducing the time and cost of development. nih.govrsc.org
Techniques like Density Functional Theory (DFT) are used to calculate the geometric, spectroscopic, and electronic properties of hydrazide derivatives. rsc.orgscirp.org These calculations can predict the most stable conformations of a molecule, analyze its vibrational spectra (IR), and determine its electronic characteristics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org This information is crucial for understanding a molecule's reactivity and its potential interactions with biological targets or other materials.
Molecular docking is another powerful computational tool used to predict how a molecule might bind to a protein's active site. nih.govrsc.org By simulating the interaction between a library of hydrazide derivatives and a target receptor, researchers can prioritize which compounds to synthesize and test, significantly streamlining the discovery process. nih.gov
| Computational Technique | Application in Hydrazide Chemistry | Information Gained | Reference |
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, chemical shifts | rsc.orgscirp.org |
| Molecular Docking | Binding Pose Prediction | Preferred binding orientation, binding energy, key intermolecular interactions | nih.govrsc.org |
| ADME Prediction | Pharmacokinetic Profiling | Prediction of Absorption, Distribution, Metabolism, and Excretion properties | nih.govnih.gov |
Role in Materials Science and Polymer Chemistry Applications
The unique structural and electronic properties of the N'-phenylbutanehydrazide moiety make it a promising candidate for applications in materials science and polymer chemistry. evitachem.com The hydrazide group provides a site for hydrogen bonding and can be a reactive handle for polymerization or for grafting onto existing polymer backbones. msu.edukallipos.gr
Potential applications include:
Monomer Synthesis: N'-phenylbutanehydrazide or its derivatives could serve as monomers for the synthesis of novel polyamides or other condensation polymers. The resulting polymers may exhibit unique thermal or mechanical properties due to the incorporation of the phenylhydrazide unit.
Functional Polymers: The compound could be used to functionalize existing polymers, introducing new properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. This is analogous to how carbazole-based polymers are modified to tune their properties. mdpi.com
Conducting Polymers: Nitrogen-containing aromatic compounds are key components in many organic electronic materials. nih.govnih.gov While N'-phenylbutanehydrazide itself is not conducting, it could be a building block for more complex conjugated systems or n-type conducting polymers, which are of great interest for applications in transistors, sensors, and thermoelectric devices. nih.gov
Coatings and Adhesives: The potential for hydrogen bonding and reactivity suggests that hydrazide-containing materials could find use in the formulation of advanced coatings or adhesives with specific functionalities. evitachem.com
The exploration of N'-phenylbutanehydrazide in materials science is still in its early stages, but the versatility of the hydrazide functional group, combined with the principles of polymer design, opens up a wide range of possibilities for creating new materials with tailored properties. unc.eduethz.ch
Q & A
Advanced Research Question
- QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity or toxicity endpoints.
- Molecular docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
